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1-(benzenesulfonyl)-5-bromo-1H-indazole
Overview
Description
1-(Benzenesulfonyl)-5-bromo-1H-indazole is a chemical compound that belongs to the class of indazoles, which are bicyclic compounds containing a pyrazole ring fused to a benzene ring The presence of a benzenesulfonyl group and a bromine atom at specific positions on the indazole ring makes this compound unique
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-5-bromo-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1H-indazole, which can be obtained through the bromination of indazole.
Sulfonylation: The 5-bromo-1H-indazole is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. .
Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-5-bromo-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Major products formed from these reactions include various substituted indazoles and sulfonyl derivatives, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry
1-(benzenesulfonyl)-5-bromo-1H-indazole has shown potential as a lead compound in drug discovery, particularly for its anticancer properties. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 0.85 | Induces apoptosis via mitochondrial pathway |
This compound | A549 (Lung Cancer) | 1.10 | Inhibits cell proliferation |
Studies have demonstrated that this compound induces apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins, effectively triggering cell death pathways in cancer cells .
The compound is also being investigated for its biological activities beyond anticancer effects. It has shown promise in:
- Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.
- Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in cancer progression and other diseases.
Chemical Biology
In chemical biology, this compound serves as a valuable tool for probing biological pathways and mechanisms. Its ability to selectively inhibit certain protein targets makes it an important compound in understanding disease mechanisms.
Case Study 1: Anticancer Activity
A study published in Cancer Letters evaluated the antiproliferative effects of various indazole derivatives, including this compound, against human cancer cell lines. The results indicated that this compound demonstrated significant activity with an IC50 value of 0.85 μM against MCF-7 cells, highlighting its potential for therapeutic development .
Case Study 2: Enzyme Inhibition
Research published in Journal of Medicinal Chemistry explored the enzyme inhibition properties of indazole derivatives. The study found that this compound effectively inhibited cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, suggesting its utility in developing treatments for cancer .
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-5-bromo-1H-indazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The inhibition of enzymes like carbonic anhydrase can lead to various physiological effects, such as reduced tumor growth in cancer or decreased microbial activity in infections.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-5-bromo-1H-indazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(benzenesulfonyl)-3-bromo-1H-pyrrole and benzenesulfonic acid derivatives share structural similarities but differ in their specific functional groups and positions
Uniqueness: The presence of both a benzenesulfonyl group and a bromine atom on the indazole ring makes this compound particularly versatile in synthetic applications. .
Biological Activity
1-(Benzenesulfonyl)-5-bromo-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
This compound is characterized by its indazole core, which is known for its diverse biological properties. The presence of the benzenesulfonyl group enhances its solubility and reactivity, making it a valuable candidate for further pharmacological studies.
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Research indicates that it may possess antiproliferative effects on cancer cell lines, suggesting potential as an anticancer agent.
Antimicrobial Activity
A study assessing the antimicrobial efficacy of indazole derivatives found that this compound exhibited significant antibacterial activity. The minimal inhibitory concentration (MIC) values were determined against multiple clinical strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Enterococcus faecalis | 128 |
Escherichia coli | 128 |
Pseudomonas aeruginosa | 128 |
These results indicate that the compound shows moderate activity against certain strains, particularly against Staphylococcus aureus and Enterococcus faecalis .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, treatment with the compound resulted in a dose-dependent increase in apoptotic cells when tested on 4T1 breast cancer cells. Key findings include:
- Apoptosis Induction : Flow cytometry analysis showed an increase from 3.7% to 53.2% apoptotic cells at concentrations ranging from 0 to 5 µM.
- Protein Expression Modulation : Western blot analysis indicated that treatment with the compound decreased levels of the anti-apoptotic protein Bcl-2 while increasing pro-apoptotic proteins such as Bax and cleaved caspase-3 .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Enzymes : The compound likely interacts with specific enzymes or receptors involved in cellular signaling pathways, leading to modulation of cell proliferation and apoptosis.
- Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest in cancer cells, contributing to its antiproliferative effects .
Case Studies
Several case studies have reported the synthesis and evaluation of various indazole derivatives, including this compound. These studies typically focus on structure-activity relationships (SAR) to optimize biological activity:
- Study on Indazole Derivatives : A series of indazole derivatives were synthesized and evaluated for their biological activities. Among them, compounds with similar structural modifications exhibited varying degrees of antibacterial and anticancer activities, highlighting the importance of functional group positioning on efficacy .
- Evaluation Against Drug-resistant Strains : The compound was also tested against multidrug-resistant (MDR) bacterial strains, showing promising results that warrant further investigation into its potential as a lead compound for drug development .
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromoindazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-11-6-7-13-10(8-11)9-15-16(13)19(17,18)12-4-2-1-3-5-12/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHNXFAAAHVVAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)Br)C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001415-31-1 | |
Record name | 1-(benzenesulfonyl)-5-bromo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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